molecular formula C14H21N3O2 B13962598 tert-Butyl 3-(pyridin-2-ylamino)pyrrolidine-1-carboxylate

tert-Butyl 3-(pyridin-2-ylamino)pyrrolidine-1-carboxylate

Cat. No.: B13962598
M. Wt: 263.34 g/mol
InChI Key: DHBSLPHOGHQLFE-UHFFFAOYSA-N
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Description

tert-Butyl 3-(pyridin-2-ylamino)pyrrolidine-1-carboxylate (CAS 915002-37-8) is a chiral pyrrolidine derivative of significant interest in advanced medicinal chemistry and neuroscience research . This compound features a pyrrolidine scaffold, a structure recognized for its utility in drug discovery, and is furnished with a tert-butoxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen. This Boc group is a critical feature, as it allows for facile deprotection under mild acidic conditions to generate the free amine intermediate for further synthetic elaboration . The molecule's key structural motif, the (pyridin-2-ylamino) linkage, is a pharmacophore found in compounds investigated for targeting ionotropic glutamate receptors (iGluRs) in the central nervous system . Research into related pyrrolidine-carboxylate compounds has shown they can act as competitive antagonists for iGluRs, which are key players in neurological health and disease . As such, this chemical serves as a valuable building block for the synthesis and development of novel receptor antagonists, providing researchers with a tool to study conditions such as anxiety, depression, chronic pain, and neurodegenerative disorders . The compound is provided with the (S) enantiomeric specification, ensuring stereochemical precision for studies where chirality impacts biological activity . With a molecular formula of C14H21N3O2 and a molecular weight of 263.34 g/mol, it is characterized by high purity and is supplied with associated analytical documentation . This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

tert-butyl 3-(pyridin-2-ylamino)pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O2/c1-14(2,3)19-13(18)17-9-7-11(10-17)16-12-6-4-5-8-15-12/h4-6,8,11H,7,9-10H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHBSLPHOGHQLFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)NC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of tert-butyl 3-(pyridin-2-ylamino)pyrrolidine-1-carboxylate typically involves:

  • Construction or modification of the pyrrolidine ring.
  • Introduction of the pyridin-2-ylamino substituent at the 3-position.
  • Protection of the pyrrolidine nitrogen with a tert-butyl carboxylate (Boc) group.

This approach allows for selective functionalization and protection, facilitating further synthetic transformations or biological evaluation.

Key Synthetic Steps

Based on surveyed literature and patent disclosures, the following key steps are involved:

  • Pyrrolidine Ring Formation or Functionalization:

    • Cyclization of appropriate precursors to form the pyrrolidine ring.
    • Reduction or modification of lactam intermediates to yield pyrrolidine derivatives.
    • Example: Lactam reduction with super-hydride followed by treatment with BF3 and Et3SiH to afford pyrrolidine intermediates (from related pyrrolidine-2-carboxylic acid derivatives).
  • Introduction of Pyridin-2-ylamino Group:

    • Coupling reactions between pyrrolidine derivatives and 2-aminopyridine or its derivatives.
    • C–H activation and arylation methods have been employed for analogous compounds to introduce pyridine substituents at specific positions.
  • Protection of the Pyrrolidine Nitrogen:

    • Use of di-tert-butyl dicarbonate (Boc2O) in the presence of a base (e.g., NaOH) to install the tert-butyl carbamate protecting group.
    • Typical reaction conditions involve stirring at room temperature or slightly elevated temperature for extended periods (e.g., 24 hours) in mixed solvents such as ethanol and water.
  • Purification:

    • Column chromatography is commonly used to purify the final product.
    • Flash chromatography can separate diastereomers when formed during alkylation steps.

Representative Preparation Protocol

A representative synthesis of this compound can be extrapolated from related pyrrolidine derivatives and Boc protection steps:

Step Reagents/Conditions Description Yield (%)
1 Starting pyrrolidine derivative + 2-aminopyridine Coupling to introduce pyridin-2-ylamino substituent Not specified
2 Di-tert-butyl dicarbonate, NaOH (pH ~10), EtOH/H2O, RT, 24 h Boc protection of pyrrolidine nitrogen Up to 100% (for similar compounds)
3 Purification by column chromatography Isolation of pure this compound Variable

This method is consistent with the synthesis of closely related tert-butyl 3-(pyridin-3-yl)pyrrolidine-1-carboxylate, where Boc protection was achieved by reacting the amine with di-tert-butyl dicarbonate in ethanol/water under basic conditions, yielding the product quantitatively without further purification.

Alternative Synthetic Routes

  • C–H Activation Arylation: Starting from methyl-Boc-D-pyroglutamate, a sequence involving deprotonation, alkylation, lactam reduction, and C–H activation arylation has been reported for analogs with pyridine substituents. This method allows for regioselective installation of pyridine rings on the pyrrolidine scaffold but involves multiple steps with moderate overall yields (e.g., 12% over nine steps).

  • Use of Protective Groups and Mild Conditions: Patents describe preparation methods for pyrrolidine-2-carboxylic acid derivatives using di-tert-butyl dicarbonate and other protecting agents under mild conditions, with high yields (75–90%) and operational simplicity, which can be adapted for the target compound.

Data Table: Summary of Preparation Methods

Method Starting Material Key Reagents/Conditions Advantages Yield Notes
Boc Protection of Pyrrolidine Amine Pyrrolidine derivative with pyridin-2-ylamino substituent Di-tert-butyl dicarbonate, NaOH, EtOH/H2O, RT, 24 h Simple, high yield, mild conditions Up to 100% Scalable for research use
C–H Activation Arylation Route Methyl-Boc-D-pyroglutamate LHMDS, allylbromide, super-hydride, BF3/Et3SiH, EDCI/HOBt coupling, C–H activation Regioselective pyridine installation 12% overall (9 steps) Multi-step, complex but versatile
Protective Group Strategy (Patent) 5-methyl-2-(Boc-amino)pentanedioate derivatives Di-tert-butyl dicarbonate, 4-DMAP, triethylamine, TFA, column chromatography Mild, cost-effective, high purity 75–91.9% Applicable to various pyrrolidine derivatives

Chemical Reactions Analysis

Tert-Butyl 3-(pyridin-2-ylamino)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring, using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can lead to the formation of amines.

Scientific Research Applications

tert-Butyl (3S)-3-(pyridin-2-ylamino)pyrrolidine-1-carboxylate is a complex organic compound featuring a tert-butyl group, a pyrrolidine ring, and a pyridin-2-ylamino substituent. It has a molecular weight of approximately 263.34 g/mol. This compound is primarily intended for research purposes and not for human therapeutic or veterinary applications.

Scientific Research Applications

tert-Butyl (3S)-3-(pyridin-2-ylamino)pyrrolidine-1-carboxylate is a versatile intermediate in organic synthesis, enabling the creation of various functionalized products depending on reaction conditions and reagents. Its biological activity is mainly explored in medicinal chemistry, with investigations into its potential therapeutic effects on neurological disorders and inflammatory conditions. It serves as a building block in synthesizing more complex pharmaceutical agents, particularly those targeting specific biological pathways.

Interaction Studies: Research on this compound focuses on its binding affinity to biological targets like enzymes and receptors. These studies help clarify its mechanism of action and potential therapeutic effects, as its unique structure allows it to interact selectively with specific molecular targets, making it crucial for drug development.

Chemical Reactions: (S)-3-(Pyrimidin-2-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including oxidation.

Synthesis: The synthesis of tert-butyl (3S)-3-(pyridin-2-ylamino)pyrrolidine-1-carboxylate typically involves multiple steps, optimized for yield and purity using catalysts and controlled reaction conditions. A typical synthesis includes:

  • Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
  • Attachment of the Pyrimidine Ring: The pyrimidine ring is introduced via a nucleophilic substitution reaction, where a pyrimidine derivative reacts with the pyrrolidine intermediate.
  • Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions to form the tert-butyl ester.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(pyridin-2-ylamino)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. The exact pathways involved can vary depending on the biological context, but common targets include enzymes involved in metabolic processes and receptors that regulate cellular signaling pathways .

Comparison with Similar Compounds

Table 1: Key Structural Features and Molecular Properties

Compound Name (CAS) Substituent on Pyridine/Pyrrolidine Molecular Formula Molecular Weight (g/mol) Key Features
tert-Butyl 3-(pyridin-2-ylamino)pyrrolidine-1-carboxylate (915002-37-8) Pyridin-2-ylamino at pyrrolidine-3 C₁₄H₂₀N₃O₂ 263.34 Chiral (3S) configuration; amino group enables H-bonding
tert-Butyl 3-(pyrazin-2-ylamino)pyrrolidine-1-carboxylate (1186298-86-1) Pyrazin-2-ylamino at pyrrolidine-3 C₁₃H₂₀N₄O₂ 264.32 Pyrazine ring enhances π-π stacking; potential for broader bioactivity
tert-Butyl 3-(2-methoxy-5-methylpyridin-3-yl)pyrrolidine-1-carboxylate (1228665-86-8) 2-methoxy-5-methylpyridin-3-yl at pyrrolidine-3 C₁₆H₂₄N₂O₃ 292.37 Methoxy and methyl groups improve lipophilicity
tert-Butyl 3-((5-bromo-3-(dimethoxymethyl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate Bromo and dimethoxymethyl groups on pyridine C₁₈H₂₆BrN₂O₅ 433.32 Bromo substituent enables cross-coupling reactions

Key Observations:

  • Amino vs. Heterocyclic Substituents: The pyridin-2-ylamino group in the target compound provides nucleophilicity and hydrogen-bonding capacity, unlike the methoxy (electron-donating) or bromo (electron-withdrawing) groups in analogs .
  • Stereochemistry : The (3S)-configuration in the target compound (CAS 915002-37-8) contrasts with racemic mixtures in other derivatives (e.g., (±)-trans isomers in CAS 1228070-72-1) .

Key Observations:

  • The target compound’s synthesis likely involves amination at the pyrrolidine-3 position, whereas halogenated analogs (e.g., bromo derivatives) require additional steps like cross-coupling or halogenation .
  • Yields for similar compounds vary widely; for example, the isoquinoline derivative in achieves only 50% yield .

Physicochemical and Commercial Properties

Table 3: Commercial Availability and Pricing

Compound Purity Price (1g) Supplier
This compound >95% ~$400 CymitQuimica
tert-Butyl 3-((5-bromo-3-formylpyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate N/A $400/g Catalog HB468
(±)-trans-1-tert-butyl 3-methyl 4-(2-chloro-5-methylpyridin-3-yl)pyrrolidine-1,3-dicarboxylate N/A $400/g Multiple suppliers

Key Observations:

  • All compounds are high-cost intermediates (~$400/g for 1g), reflecting their specialized applications in drug discovery .
  • Halogenated derivatives (e.g., bromo or iodo) are priced similarly but may require additional handling due to reactivity .

Biological Activity

tert-Butyl 3-(pyridin-2-ylamino)pyrrolidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its antiviral, antibacterial, and anti-inflammatory properties, supported by relevant data and case studies.

  • Molecular Formula : C14H21N3O2
  • Molecular Weight : 263.34 g/mol
  • CAS Number : 1204421-42-0

Antiviral Activity

Research has indicated that compounds containing the pyridine and pyrrolidine moieties exhibit significant antiviral properties. For instance, derivatives of β-amino acids have been shown to possess antiviral activity against various viruses, including the tobacco mosaic virus (TMV) and hepatitis A virus (HAV) .

Case Study: Antiviral Efficacy

In a study evaluating various pyrrolidine derivatives, it was found that certain compounds demonstrated a curative activity against TMV with efficacy rates reaching up to 91.5% at concentrations of 500 μg/mL . This suggests that this compound may share similar properties due to its structural similarities.

Antibacterial Activity

The antibacterial potential of nitrogen heterocycles, including those derived from pyrrolidine, has been well-documented. Compounds with similar structures have shown effective inhibition against strains such as Staphylococcus aureus and Escherichia coli.

Table: Antibacterial Activity Comparison

Compound NameMIC (µg/mL)Target Bacteria
Compound A3.12Staphylococcus aureus
Compound B12.5Escherichia coli
This compoundTBDTBD

Note: Specific MIC values for this compound are yet to be determined.

Anti-inflammatory Activity

The anti-inflammatory properties of pyrrolidine derivatives have also been explored in recent studies. Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines, which can be beneficial in treating inflammatory diseases.

The mechanism by which these compounds exert their effects typically involves modulation of signaling pathways associated with inflammation. For example, certain derivatives have been shown to inhibit NF-kB activation, leading to reduced expression of inflammatory mediators .

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